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Compound of Interest

Compound Name: 6-Bromo-5-fluoropyridin-2-amine

Cat. No.: B1525812

An In-Depth Technical Guide to 6-Bromo-5-fluoropyridin-2-amine: A Key Building Block in
Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, forming the core
of numerous therapeutic agents. Among the vast array of functionalized pyridines, 6-Bromo-5-
fluoropyridin-2-amine emerges as a particularly strategic building block for drug discovery
and development professionals. Its unique trifecta of substituents—a nucleophilic amino group,
a versatile bromine atom, and an electron-withdrawing fluorine atom—provides a powerful
platform for generating diverse molecular architectures with significant biological potential.[1]
This guide, written from the perspective of a Senior Application Scientist, offers a
comprehensive technical overview of this compound, moving beyond simple data recitation to
explain the causality behind its utility and application in modern pharmaceutical research.

Core Molecular Profile and Physicochemical
Rationale

The utility of 6-Bromo-5-fluoropyridin-2-amine in synthesis is directly tied to its fundamental
molecular properties. Understanding these characteristics is the first step in leveraging its full
potential.
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The compound is identified by the CAS Number 1257294-51-1.[2][3][4] Its precise arrangement
of atoms provides a unique combination of reactivity and biophysical properties that are highly
sought after in scaffold-based drug design.

Table 1: Key Identifiers and Properties

Property Value Source

6-bromo-5-fluoropyridin-2-

IUPAC Name . N/A
amine

CAS Number 1257294-51-1 [21[3][4]

Molecular Formula CsHaBrFN:2 [2][3][5][6]

Molecular Weight 191.00 g/mol [21[31[5]

Monoisotopic Mass 189.95419 Da [5]

SMILES C1=CC(=NC(=C1F)Br)N [6]

| InChiKey | WEERYBMHJWEOIU-UHFFFAOYSA-N |[6] |

The Scientist's Perspective: Why This Structure is
Significant

The true value of this molecule lies in the interplay of its functional groups, which an
experienced medicinal chemist can exploit:

» The Bromine (Br) at C6: This is not merely a halogen; it is a versatile synthetic handle. Its
position makes it ripe for a wide array of palladium-catalyzed cross-coupling reactions (e.g.,
Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the controlled, late-stage
introduction of diverse aryl, heteroaryl, or alkyl groups, enabling rapid exploration of the
structure-activity relationship (SAR) in a drug discovery campaign.[1]

e The Fluorine (F) at C5: The fluorine atom profoundly influences the molecule's properties. Its
strong electron-withdrawing nature modulates the pKa of the pyridine ring and the amino
group. In a drug candidate, fluorine can enhance metabolic stability by blocking sites of
oxidative metabolism, improve binding affinity through favorable electrostatic interactions,
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and increase membrane permeability. Furthermore, the °F nucleus provides a clean
spectroscopic window for NMR-based fragment screening assays.[7]

e The Amine (NH2) at C2: The 2-amino group is a critical feature. It is a potent hydrogen bond
donor and can act as a key "hinge-binding" motif in many enzyme active sites, particularly in
protein kinases. It also serves as a nucleophilic point for building more complex fused
heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are prevalent in oncology
pipelines.[8]

Synthesis and In-Process Validation

A trustworthy synthetic protocol is not just a series of steps but a self-validating system. The
following represents a plausible and robust laboratory-scale synthesis extrapolated from
established methodologies for preparing related fluorinated aminopyridines.[9] The rationale for
each step and the necessary in-process controls (IPCs) are highlighted to ensure
reproducibility and purity.

Proposed Synthetic Workflow

The synthesis can be logically approached via a diazotization-fluorination reaction on a
brominated aminopyridine precursor. This is a variation of the classic Balz-Schiemann reaction.
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[Start: 2,6-diaminopyridin9

Step 1: Selective Bromination
Reagents: NBS, Acetonitrile
IPC: TLC, LC-MS

l

Intermediate: 3-Bromo-2,6-diaminopyridine

l

Step 2: Sandmeyer Diazotization
Reagents: NaNOz, HBFa4 (or HF-Pyridine)
Temp: 0-5 °C
IPC: Visual (N2 evolution), Quench test

:

Gntermediate: Diazonium sala

Step 3: Thermal Fluorination
Action: Gentle heating
IPC: TLC, LC-MS

l

Step 4: Deamination
Reagents: HsPOz, heat
IPC: TLC, LC-MS

l

Final Product:
6-Bromo-5-fluoropyridin-2-amine

Purification: Column Chromatography
Final QC: *H NMR, 3C NMR, °F NMR, HRMS

Click to download full resolution via product page

Caption: A plausible synthetic workflow for 6-Bromo-5-fluoropyridin-2-amine.
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Detailed Experimental Protocol

Step 1: Selective Bromination of 2,6-diaminopyridine

» Dissolve 2,6-diaminopyridine (1.0 eq) in acetonitrile in a round-bottom flask equipped with a
magnetic stirrer.

e Cool the solution to 0 °C in an ice bath.

e Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the
temperature remains below 5 °C.

o Causality: The amino groups are strongly activating, directing electrophilic substitution to
the ortho and para positions. Using controlled stoichiometry and low temperature favors
mono-bromination at the 3-position.

» Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench with
agueous sodium thiosulfate solution.

o Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure to yield crude 3-Bromo-2,6-diaminopyridine.

Step 2-3: Diazotization and Fluorination
e Suspend the crude intermediate (1.0 eq) in 48% tetrafluoroboric acid (HBF4) at O °C.

e Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature
below 5 °C. Vigorous stirring is essential.

o Causality: This forms the diazonium tetrafluoroborate salt from the amino group at the 6-
position. The amino group at C2 is less reactive under these conditions.

 After addition is complete, stir for an additional 30 minutes.

o Gently warm the mixture to room temperature and then to ~50 °C until nitrogen evolution
ceases. The diazonium salt thermally decomposes to introduce the fluorine atom.

e Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
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Step 4: Reductive Deamination

» To the neutralized mixture containing the crude 2-amino-3-bromo-6-fluoropyridine, add
hypophosphorous acid (HsPO2) (2.0 eq).

e Heat the reaction to 60-70 °C for 2-4 hours.

o Causality: This step reductively removes the remaining amino group at the 3-position
(which was originally the 2-position of the starting material) to yield the desired product.

e Monitor by LC-MS. Upon completion, cool, basify with NaOH, and extract with
dichloromethane.

Final Purification & Quality Control
o Combine the organic layers, dry over MgSOa4, and concentrate.
 Purify the crude product via flash column chromatography on silica gel.

e The identity and purity of the final product, 6-Bromo-5-fluoropyridin-2-amine, must be
confirmed by *H NMR, 13C NMR, °F NMR, and High-Resolution Mass Spectrometry
(HRMS). Purity of >97% is typically required for drug discovery applications.

Applications in Drug Discovery & Development

This scaffold is not an end in itself but a starting point for creating high-value therapeutic
candidates. Its utility is best illustrated through its application in established drug discovery
workflows.

Workflow: From Scaffold to Lead Candidate
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Screening & Hit ID Lead Optimization

Library Synthesis 19F-NMR Fragment Screen

@S (Detects weak binding)

6-Bromo-5-fluoropyridin-2-amine Parallel Synthesis .
[ (Core Scaffold) (e.g., Suzuki Coupling) Diverse Compound Library L

ADMET Profiling
(Metabolic Stability, etc.)

Lead Candidate

Structure-Activity
Relationship (SAR) Studies

Hit Compounds Identified

Click to download full resolution via product page
Caption: Role of the scaffold in a typical drug discovery pipeline.

Application 1: Kinase Inhibitor Development The 2-aminopyridine motif is a privileged structure
for inhibiting protein kinases, which are critical targets in oncology. The amino group forms key
hydrogen bonds with the "hinge" region of the kinase active site. The bromine at C6 can be
replaced with various aromatic groups via Suzuki coupling to probe the solvent-exposed
region, optimizing for potency and selectivity. The fluorine at C5 can enhance binding and
improve pharmacokinetic properties.

Application 2: Fragment-Based Drug Discovery (FBDD) FBDD identifies low-molecular-weight
fragments that bind weakly to a biological target.[7] Due to the absence of a natural fluorine
background in biological systems, °F-NMR is a highly sensitive method for hit identification. 6-
Bromo-5-fluoropyridin-2-amine is an ideal fragment because a change in the chemical shift
of its 1°F signal upon addition of the target protein provides unambiguous evidence of binding.

Application 3: Isotopic Labeling for DMPK Studies In advanced drug development, stable
isotope-labeled versions of a drug are required as internal standards for quantitative
bioanalysis. Furthermore, strategic deuteration of a drug candidate can improve its metabolic
profile. Related aminobromopyridines are used to create deuterated drugs like Deucravacitinib,
a TYK2 inhibitor.[10] While this compound is not deuterated, its structure is directly amenable
to the synthesis of deuterated analogs for use in crucial DMPK (Drug Metabolism and
Pharmacokinetics) studies.

Safety, Handling, and Storage
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Scientific integrity demands rigorous attention to safety. While a full safety data sheet (SDS)
should always be consulted, the following summarizes key hazard information from GHS
classifications.[5]

Table 2: GHS Hazard Summary

Hazard Class Code Statement
Skin Corrosionl/irritation H315 Causes skin irritation
Serious Eye Damage/Irritation H319 Causes serious eye irritation

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Standard Laboratory Protocol:

e Handling: Always handle in a certified chemical fume hood. Wear appropriate Personal
Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-
term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is
recommended.[11]

o Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

6-Bromo-5-fluoropyridin-2-amine is far more than a catalog chemical; it is a meticulously
designed tool for the modern medicinal chemist. Its combination of a hinge-binding amino
group, a synthetically versatile bromine handle, and a property-enhancing fluorine atom makes
it an exceptionally valuable starting point for the discovery of novel therapeutics. This guide has
aimed to provide not only the essential technical data but also the strategic rationale behind its
synthesis and application, empowering researchers to unlock its full potential in their drug
discovery programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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